
1,4-Butanediol
Overview
Description
Tetramethylene glycol, also known as butane-1,4-diol, is a colorless, viscous liquid with the chemical formula HO(CH₂)₄OH. It is a primary alcohol and an organic compound that is miscible with water, ethanol, and acetone. Tetramethylene glycol is used in various industrial applications, including the production of plastics, elastic fibers, and polyurethanes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylene glycol can be synthesized through several methods:
Acetylene Method: This involves the reaction of acetylene with formaldehyde in the presence of a copper-bismuth catalyst at 80-95°C and 98 kPa to form 1,4-butynediol.
Maleic Anhydride Method: Maleic anhydride is first converted to methyl maleate ester, which is then hydrogenated to form tetramethylene glycol.
Industrial Production Methods: Industrial production of tetramethylene glycol typically involves the hydrogenation of maleic anhydride or butyne-1,4-diol. The process is carried out in large-scale reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Metabolic Conversion to γ-Hydroxybutyrate (GHB)
1,4-BDO undergoes rapid enzymatic oxidation in humans and animals via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), forming γ-hydroxybutyrate (GHB). This two-step pathway is critical for both therapeutic and toxicological outcomes:
Step 1 :
Step 2 :
Key Findings:
-
Kinetics : Oral administration of 25 mg/kg 1,4-BDO in humans results in peak plasma GHB concentrations within 39.4 ± 11.2 minutes .
-
Inhibition : Ethanol competitively inhibits ADH, delaying GHB synthesis . Fomepizole (4MP), an ADH inhibitor, increases 1,4-BDO plasma levels by 85% .
-
Toxicity : Overdose leads to CNS depression, mimicking ethanol intoxication, with a secondary GHB-mediated phase .
Parameter | Value | Reference |
---|---|---|
GHB C<sub>max</sub> | 45.6 ± 19.7 mg/L | |
1,4-BDO half-life | 39.3 ± 11 minutes | |
ADH inhibition (4MP) | 73% reduction in GHB synthesis |
Acetylene-Formaldehyde Route
-
Butynediol Formation :
-
Hydrogenation :
Davy Process (Maleic Anhydride Route)
-
Esterification :
-
Hydrogenation :
Bio-Based Production
Engineered Escherichia coli strains convert glucose to 1,4-BDO via:
Method | Reactants | Catalyst | Yield | Reference |
---|---|---|---|---|
Acetylene-Formaldehyde | Acetylene, HCHO | Cu-Bi/Ni | 85-90% | |
Davy Process | Maleic anhydride, H<sub>2</sub> | Cu-Zn | 75-80% | |
Biocatalytic (E. coli) | Glucose | Enzymes | 18 g/L |
Thermochemical Reactions
Gas-phase and clustering reactions provide insights into 1,4-BDO’s stability and reactivity:
Gas-Phase Acid-Base Equilibrium
Clustering with Chloride Ions
Polymerization Reactions
1,4-BDO is a key monomer in synthesizing high-performance polymers:
Polybutylene Terephthalate (PBT)
Polyurethanes
Polymer | Reactants | Catalyst | Application | Reference |
---|---|---|---|---|
PBT | Terephthalic acid | Ti(OBu)<sub>4</sub> | Automotive parts | |
Polyurethane | MDI/HDI diisocyanates | None | Foams, adhesives |
Scientific Research Applications
Industrial Applications
1. Polymer Production
1,4-Butanediol is primarily used as a raw material in the production of polymers:
- Polybutylene Terephthalate (PBT) : PBT is a high-performance engineering plastic known for its low water absorption and excellent mechanical properties. It is widely used in automotive and electrical applications .
- Polyurethane Resins : As a chain extender in polyurethane production, 1,4-BDO contributes to elastomers with superior mechanical properties and resistance to heat and chemicals .
- Tetrahydrofuran (THF) : 1,4-BDO is a key precursor in the manufacture of THF, which is used as a solvent and in the production of other polymers .
Polymer Type | Application |
---|---|
Polybutylene Terephthalate (PBT) | Automotive parts, electrical components |
Polyurethane Resins | Coatings, adhesives, elastomers |
Tetrahydrofuran (THF) | Solvent for various chemical processes |
2. Solvent and Chemical Intermediate
1,4-BDO serves as a solvent in various formulations:
- Cosmetics and Pharmaceuticals : It is utilized as a solvent in cosmetic products and as a humectant in pharmaceuticals .
- Gamma-Butyrolactone (GBL) : A significant portion of 1,4-BDO is converted into GBL, which is used in the production of N-methyl-2-pyrrolidone (NMP) and other solvents .
Pharmaceutical Applications
This compound has garnered attention for its pharmacological properties:
- Metabolism and Neuropharmacology : Upon ingestion, 1,4-BDO is rapidly metabolized to gamma-hydroxybutyric acid (GHB), which has implications for its use as a sedative and its potential for abuse. Studies have shown that it induces CNS depression similar to alcohol .
- Potential Therapeutic Uses : Research into the therapeutic applications of GHB has led to investigations into 1,4-BDO's role in treating conditions such as narcolepsy and certain types of sleep disorders .
Biotechnological Applications
Recent advancements have focused on sustainable production methods for 1,4-BDO:
- Biobased Production : Metabolic engineering strategies have been developed to produce 1,4-BDO from renewable resources using engineered microorganisms like Escherichia coli. This approach aims to reduce the environmental impact associated with traditional petrochemical processes .
- Future Prospects : The increasing demand for bio-based chemicals positions 1,4-BDO as a candidate for sustainable industrial practices. Research continues to explore optimizing microbial pathways for enhanced yield and efficiency .
Case Studies
Case Study 1: Production Optimization
A study highlighted the use of engineered E. coli strains that successfully increased the yield of 1,4-BDO through enhanced precursor supply and enzyme activity modification. This biotechnological approach not only improved production rates but also minimized byproduct formation .
Case Study 2: Market Growth Analysis
The global market for this compound is projected to grow significantly from USD 7.8 billion in 2024 to USD 11.1 billion by 2029. The demand for GBL and its derivatives is identified as the fastest-growing segment due to their extensive use in pharmaceuticals and agrochemicals .
Mechanism of Action
Tetramethylene glycol exerts its effects through various molecular pathways:
- Solvent Action: As a solvent, it facilitates the dissolution of other compounds, enhancing their reactivity and availability for chemical reactions .
- Polymerization: In the presence of catalysts, tetramethylene glycol undergoes polymerization to form polyurethanes and polyesters, which have unique mechanical and chemical properties .
Comparison with Similar Compounds
Tetramethylene glycol is similar to other butanediols, such as:
- 1,2-Butanediol
- 1,3-Butanediol
- 2,3-Butanediol
Uniqueness:
- Chemical Structure: Tetramethylene glycol has a linear structure with hydroxyl groups at both ends, making it highly reactive and versatile in chemical synthesis .
- Applications: Its unique properties make it suitable for a wide range of applications, from industrial production to biomedical research .
Biological Activity
1,4-Butanediol (1,4-BD) is a chemical compound with significant biological activity, primarily due to its metabolism into gamma-hydroxybutyrate (GHB), a potent central nervous system depressant. This article explores the biological activity of 1,4-BD, including its pharmacokinetics, effects on human health, and case studies related to its misuse and withdrawal.
1,4-BD is a colorless, viscous liquid that serves as an industrial solvent and is also used in the production of plastics and other chemicals. Upon ingestion, it is rapidly metabolized into GHB through the action of alcohol dehydrogenase enzymes. The metabolic pathway can be summarized as follows:
- Ingestion of 1,4-BD → Conversion to GHB → Effects on the central nervous system
Pharmacokinetics
A study involving healthy volunteers administered 25 mg/kg of 1,4-BD revealed important pharmacokinetic parameters:
- Time to Peak Concentration (Tmax) : Approximately 39.4 minutes
- Elimination Half-Life (T1/2) : About 39.3 minutes
- Mean Maximum GHB Concentration : 45.6 mg/L reached after ingestion
These findings indicate that 1,4-BD is quickly absorbed and converted to GHB, leading to rapid onset of effects .
Biological Effects
The biological effects of 1,4-BD are closely linked to its conversion to GHB. GHB acts as a neurotransmitter and has been associated with both therapeutic and recreational use. However, misuse can lead to severe consequences.
Case Studies
- Withdrawal Symptoms : A systematic review highlighted cases of withdrawal from GHB and its analogs, including 1,4-BD. Symptoms included autonomic instability and altered mental status; three cases specifically involved withdrawal from 1,4-BD .
- Fatal Intoxication : A notable case reported a fatal incident involving a 51-year-old man who ingested 1,4-BD. Autopsy results indicated high levels of GHB in the body fluids, suggesting lethal intoxication due to the rapid conversion from 1,4-BD .
Neurotoxicity and Safety Profile
Research indicates that even low doses of 1,4-BD can cause transient neurotoxicity. For instance, at a dose of 200 mg/kg body weight per day, neurotoxic effects were observed but resolved within five hours post-dosing . This raises concerns about the safety profile of 1,4-BD when used improperly.
Table: Summary of Biological Activity Studies on this compound
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,4-butanediol in laboratory settings, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound (1,4-BDO) involves catalytic hydrogenation of maleic anhydride derivatives, dehydrogenation of furfural, or hydrolysis of acetylated intermediates. For example, the Toyo Soda process uses butadiene-derived chlorinated intermediates reacted with sodium acetate, followed by hydrolysis and hydrogenation . Reaction conditions such as temperature (optimized at 136°C for esterification), acid-alcohol molar ratios (e.g., 2.62:1 for acrylate synthesis), and catalyst loading (e.g., 8.88% solid acid catalysts) critically impact yields and selectivity .
Q. How is this compound quantified in complex matrices, and what analytical techniques are validated for accuracy?
- Methodological Answer : Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard for quantifying 1,4-BDO in biological or environmental samples. For instance, GC with flame ionization detection (FID) was validated in a case study analyzing 1,4-BDO extracted from toy beads, achieving detection limits <1 ppm . Solubility parameter analysis (δ-value theory) using Hansen solubility parameters (e.g., 14.0 (cal/cm³)¹/² for lignin) can optimize extraction efficiency in solvent systems .
Q. What are the established protocols for assessing this compound toxicity in preclinical models?
- Methodological Answer : Toxicity studies typically use in vivo models (e.g., rabbits) to evaluate dermal exposure, with occlusive patch tests showing no irritation at 24–72 hours . Inhalation toxicity assessments involve LC50 measurements, while metabolic studies track GHB conversion kinetics in blood/urine . Dose-response curves for GHB formation from 1,4-BDO are critical for extrapolating human toxicity thresholds .
Advanced Research Questions
Q. How do metabolic engineering strategies enhance microbial production of this compound, and what genetic modifications are most effective?
- Methodological Answer : Engineered E. coli and C. glutamicum strains utilize xylose or glucose via the heterologous xylAB pathway to produce 1,4-BDO. Key modifications include overexpression of succinyl-CoA synthetase and alcohol dehydrogenase, with CRISPR-Cas9 editing to eliminate competing pathways (e.g., lactate production). Titers exceeding 18 g/L have been achieved in fed-batch bioreactors .
Q. What mechanistic insights explain the catalytic dehydrogenation of this compound to γ-butyrolactone, and how do catalyst properties influence selectivity?
- Methodological Answer : Heterogeneous catalysts (e.g., Cu-Zn-Al oxides) promote dehydrogenation via a two-step pathway: 1,4-BDO → 4-hydroxybutyraldehyde → γ-butyrolactone. Density functional theory (DFT) studies reveal that vicinal hydroxyl groups lower activation energy barriers by stabilizing transition states. Catalyst acidity and surface area correlate with selectivity (>90% at 200°C) .
Q. How do solubility parameters resolve contradictions in lignin-1,4-BDO interactions across solvent systems?
- Methodological Answer : Contradictions in lignin solubility arise from mismatched Hansen solubility parameters (HSPs). Optimal solubility occurs when 1,4-BDO/water mixtures align with lignin’s δ-value (14.0 (cal/cm³)¹/²). Experimental validation shows 70% 1,4-BDO in water maximizes lignin dissolution, while deviations >5% reduce efficiency due to polarity mismatches .
Q. What experimental designs address discrepancies in this compound’s behavioral effects across rodent models?
- Methodological Answer : Discrepancies in aversion/preference tests (e.g., mice rejecting 1,4-BDO vs. ethanol-like responses to 1,3-BDO) are addressed by controlling variables like strain-specific NAD⁺/NADH redox sensitivity and hepatic metabolism rates. Cross-study meta-analyses recommend standardized dosing (e.g., 100–200 mg/kg IP) and balanced isomer controls .
Q. Methodological Challenges
Q. How can response surface methodology (RSM) optimize this compound-derived polymer synthesis while minimizing side reactions?
- Methodological Answer : RSM designs (e.g., Box-Behnken) identify optimal conditions for acrylate ester synthesis: acid-alcohol ratio (2.62:1), catalyst loading (8.88%), and reaction time (4.68 h). ANOVA validation confirms temperature (136°C) as the most significant factor (p < 0.001), reducing diol dimerization by >30% .
Q. What computational tools predict this compound’s reactivity in electro-oxidation reactions, and how do hydroxyl group positions affect outcomes?
- Methodological Answer : DFT simulations (e.g., Gaussian 09) model C–C cleavage barriers, showing 1,4-BDO’s higher energy gap (3.393 eV) versus 1,2-BDO (2.491 eV). Vicinal hydroxyls in 2,3-BDO lower activation energy, favoring alternative pathways without carbonyl intermediates .
Q. How do crosslinking mechanisms of this compound diacrylate enhance polymer properties, and what characterization techniques validate network formation?
Properties
IUPAC Name |
butane-1,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERYXYBDKMZEQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2, Array | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | 1,4-BUTANEDIOL | |
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Record name | 1,4-BUTANEDIOL | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | 1,4-Butanediol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/1,4-Butanediol | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28324-25-6, 25190-06-1 | |
Details | Compound: Polytetramethylene glycol | |
Record name | 1,4-Butanediol, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28324-25-6 | |
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Details | Compound: Polytetramethylene glycol | |
Record name | Polytetramethylene glycol | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2024666 | |
Record name | 1,4-Butanediol | |
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Molecular Weight |
90.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,4-butanediol appears as odorless colorless liquid or solid (depending upon temperature). (USCG, 1999), Liquid, Colorless liquid; [Hawley] Hygroscopic; [CAMEO] Colorless liquid or yellow melt; mp 19-20 deg C; [MSDSonline], COLOURLESS VISCOUS LIQUID. | |
Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
Record name | 1,4-BUTANEDIOL | |
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Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
Record name | 1,4-Butanediol | |
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Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
Record name | 1,4-Butanediol | |
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Record name | 1,4-BUTANEDIOL | |
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Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
446 °F at 760 mmHg (NTP, 1992), 229.5 °C, 228 °C | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |
Record name | 1,4-BUTANEDIOL | |
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Record name | 1,4-Butanediol | |
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Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |
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Flash Point |
247 °F (NTP, 1992), 121 °C, 134 °C (273 °F) - closed cup, 250 °F (121 °C) - open cup, 121 °C o.c. | |
Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-21 | |
Record name | 1,4-BUTANEDIOL | |
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URL | https://cameochemicals.noaa.gov/chemical/8344 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,4-BUTANEDIOL | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), In water, 1.0X10+6 mg/L at 20 °C /miscible/, Miscible in water, Soluble in water, Readily soluble in water, For more Solubility (Complete) data for 1,4-Butanediol (7 total), please visit the HSDB record page., Solubility in water: miscible | |
Details | Grafje H et al; Butanediols, Butenediol, and Butynediol. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2017). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jun 2000 | |
Record name | 1,4-BUTANEDIOL | |
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URL | https://cameochemicals.noaa.gov/chemical/8344 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Grafje H et al; Butanediols, Butenediol, and Butynediol. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2017). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jun 2000 | |
Record name | 1,4-Butanediol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01955 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Details | Grafje H et al; Butanediols, Butenediol, and Butynediol. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2017). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jun 2000 | |
Record name | 1,4-Butanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Grafje H et al; Butanediols, Butenediol, and Butynediol. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2017). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jun 2000 | |
Record name | 1,4-BUTANEDIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.017 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0171 g/cu cm at 20 °C, Relative density (water = 1): 1.02 | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |
Record name | 1,4-BUTANEDIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8344 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |
Record name | 1,4-Butanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |
Record name | 1,4-BUTANEDIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
3.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.1 (Air = 1), Relative vapor density (air = 1): 3.1 | |
Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2012., p. V2: 723 | |
Record name | 1,4-BUTANEDIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8344 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2012., p. V2: 723 | |
Record name | 1,4-Butanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2012., p. V2: 723 | |
Record name | 1,4-BUTANEDIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
less than 1 mmHg at 100 °F (NTP, 1992), 0.01 [mmHg], 0.0105 mm Hg at 25 °C, Vapor pressure, Pa at 38 °C: | |
Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989., p. 269 | |
Record name | 1,4-BUTANEDIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8344 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989., p. 269 | |
Record name | 1,4-Butanediol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2812 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989., p. 269 | |
Record name | 1,4-Butanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989., p. 269 | |
Record name | 1,4-BUTANEDIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Min purity (by GLC) 99% | |
Details | Kirk-Othmer. Concise Encyc Chem Tech 1985 p.20 | |
Record name | 1,4-Butanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, oily liquid, Colorless liquid, Colorless, viscous liquid or crystals; to needles on chilling | |
CAS No. |
110-63-4, 732189-03-6 | |
Record name | 1,4-BUTANEDIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8344 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,4-Butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Butanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Butanediol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01955 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,4-BUTANEDIOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406696 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Butanediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2024666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butane-1,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.443 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-Butanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-BUTANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XOO2LE6G3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,4-Butanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,4-BUTANEDIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
61 °F (NTP, 1992), 20.43 °C, 20 °C | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |
Record name | 1,4-BUTANEDIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8344 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |
Record name | 1,4-Butanediol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01955 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |
Record name | 1,4-Butanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |
Record name | 1,4-BUTANEDIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
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Synthesis routes and methods V
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.